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Compound of Interest

Compound Name:
(Isopropyl-pyridin-4-ylmethyl-

amino)-acetic acid

Cat. No.: B7866777

Get Quote

Executive Summary
The molecular formula C₁₁H₁₆N₂O₂ represents a specific chemical space dominated by

imidazole alkaloids, most notably Pilocarpine.[1] While theoretically representing multiple

structural isomers, in drug development, this formula is almost exclusively associated with

muscarinic receptor agonists used in ophthalmology (glaucoma) and xerostomia treatment.

For researchers, the critical challenge with C₁₁H₁₆N₂O₂ is not merely identification, but

stereochemical integrity. The active pharmaceutical ingredient (API), (+)-pilocarpine, is prone to

rapid C3-epimerization into the pharmacologically inactive isopilocarpine. This guide provides

the physicochemical baselines, analytical protocols for isomer differentiation, and mechanistic

insights required for rigorous quality control.

Physicochemical Profiling
Molecular Weight & Elemental Composition
Precise mass spectrometry relies on the distinction between average molecular weight (for

stoichiometric calculations) and monoisotopic mass (for high-resolution MS identification).
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Parameter Value Calculation Basis

Formula C₁₁H₁₆N₂O₂ -

Average Molecular Weight 208.26 g/mol

Standard Atomic Weights

(C=12.011, H=1.008,

N=14.007, O=15.999)

Monoisotopic Mass 208.1212 Da
11(¹²C) + 16(¹H) + 2(¹⁴N) +

2(¹⁶O)

Elemental Analysis
C: 63.44% | H: 7.74% | N:

13.45% | O: 15.37%
Theoretical mass fractions

Degree of Unsaturation 5 (2C + 2 + N - H - X)/2

Structural Isomerism: The Epimerization Challenge
The biological activity of C₁₁H₁₆N₂O₂ depends entirely on the stereochemistry at the lactone

ring.

(+)-Pilocarpine (3S, 4R): The active muscarinic agonist.[2]

Isopilocarpine (3R, 4R): The inactive trans-isomer formed via base-catalyzed epimerization.

Mechanism of Instability: Under basic conditions or elevated temperatures, the proton at the C3

position (alpha to the carbonyl) is acidic. Removal of this proton yields a planar enolate

intermediate, which can re-protonate from either face. The trans isomer (isopilocarpine) is

thermodynamically more stable than the cis active drug, driving the equilibrium toward

inactivation.
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Figure 1: The degradation pathway of Pilocarpine.[3] The active cis-isomer converts to the

thermodynamically stable trans-isomer (Isopilocarpine) via an enolate intermediate.

Analytical Characterization Protocols
Distinguishing C₁₁H₁₆N₂O₂ isomers requires methods sensitive to stereochemistry, as mass

spectrometry alone (MS) cannot differentiate diastereomers with identical fragmentation

patterns.[4]

Protocol: HPLC-NMR Differentiation
Objective: Quantify Pilocarpine vs. Isopilocarpine in a bulk sample.

Methodology:

Sample Prep: Dissolve 10 mg of sample in D₂O (Deuterium Oxide). Avoid basic buffers to

prevent in-situ epimerization.

Instrumentation: 500 MHz ¹H-NMR.

Key Diagnostic Signals:

Pilocarpine (cis):[5] The methyl group on the imidazole ring typically resonates at δ 3.65

ppm.

Isopilocarpine (trans): The methyl signal shifts slightly upfield.

Lactone Protons: The coupling constants (

) between H3 and H4 differ significantly due to ring geometry (

).

Validation: Integration of the N-methyl peaks provides the molar ratio of active drug to

impurity.
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Protocol: Reversed-Phase HPLC (USP Method
Adaptation)
Objective: Routine purity testing for QC.

Parameter Setting Rationale

Column
C18 (Phenyl-bonded silica),

4.6 x 250 mm

Phenyl interaction improves

separation of imidazole rings.

Mobile Phase
Buffer:Methanol:Acetonitrile

(97:3:0)

High aqueous content retains

polar alkaloids.

Buffer Prep Phosphate buffer pH 4.0

Acidic pH suppresses

enolization (stabilizes the

drug).

Flow Rate 1.0 mL/min Standard flow for resolution.

Detection UV @ 220 nm
Detects the imidazole and

lactone chromophores.

Pharmacological Context: Mechanism of Action
Pilocarpine acts as a direct-acting cholinergic parasympathomimetic agent. It selectively binds

to Muscarinic M3 receptors on smooth muscle and exocrine glands.

Signal Transduction Pathway:

Binding: Pilocarpine binds the M3 receptor (Gq-coupled).

Activation: GDP is exchanged for GTP on the Gαq subunit.

Hydrolysis: PLCβ cleaves PIP2 into IP3 and DAG.

Calcium Release: IP3 triggers Ca²⁺ release from the ER, causing contraction

(miosis/accommodation) or secretion (salivation).
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Figure 2: Signal transduction pathway of Pilocarpine at the M3 muscarinic receptor.
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Synthesis & Extraction Workflow
While extraction from Pilocarpus jaborandi leaves is the traditional source, total synthesis is

preferred for generating high-purity standards or analogs.

The Homopilopic Acid Route (Key Steps):

Starting Material: Furan-2-carboxylic acid.[1][6]

Formation of Lactone: Photo-oxidation produces the butenolide core.

Michael Addition: Introduction of the ethyl group to establish the C3/C4 stereocenters.

Imidazole Attachment: The critical step involving the attachment of the 1-methylimidazole

moiety via a methylene bridge.

Resolution: Separation of enantiomers using tartaric acid crystallization to isolate the active

(+)-isomer.

Critical Control Point: The final step must be performed under strictly neutral or acidic

conditions to prevent the thermodynamic shift to isopilocarpine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scribd.com [scribd.com]

2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. escholarship.org [escholarship.org]

4. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]

5. drugs.com [drugs.com]

6. Concise Synthesis of Both Enantiomers of Pilocarpine | MDPI [mdpi.com]

To cite this document: BenchChem. [Technical Guide: Molecular Profiling and Stability of
C₁₁H₁₆N₂O₂ Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7866777/docs#technical-guide-molecular-profiling-
and-stability-of-c-h-n-o-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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